molecular formula C11H15NO B183225 N-(4-methoxybenzyl)cyclopropanamine CAS No. 70894-71-2

N-(4-methoxybenzyl)cyclopropanamine

Cat. No. B183225
CAS RN: 70894-71-2
M. Wt: 177.24 g/mol
InChI Key: QVRKRVOSGOVKPC-UHFFFAOYSA-N
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Description

“N-(4-methoxybenzyl)cyclopropanamine” is a compound used for proteomics research . It has a molecular formula of C11H15NO and a molecular weight of 177.24 .


Synthesis Analysis

The synthesis of “N-(4-methoxybenzyl)cyclopropanamine” involves the reaction of N-cyclopropyl-2,3,4,5,6-pentafluoro-N-(4-fluorobenzyl)benzenesulfonamide with cesium carbonate in DMF. The addition of 1-(bromomethyl)-4-fluorobenzene leads to the formation of the compound .


Molecular Structure Analysis

The InChI code for “N-(4-methoxybenzyl)cyclopropanamine” is 1S/C11H15NO/c1-13-11-6-2-9(3-7-11)8-12-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3 . This indicates the presence of a cyclopropane ring attached to a methoxybenzyl group.


Physical And Chemical Properties Analysis

“N-(4-methoxybenzyl)cyclopropanamine” has a density of 1.1±0.1 g/cm3, a boiling point of 277.6±15.0 °C at 760 mmHg, and a flash point of 109.9±9.8 °C . It is a liquid at room temperature .

Scientific Research Applications

  • Synthesis and Structural Analysis

    • N-(4-methoxybenzyl)cyclopropanamine derivatives have been synthesized for various research purposes. For instance, a study by Silverman & Hoffman (1981) involved the synthesis of labeled cyclopropanamines, including N-[1-2H]- and N-[1-3H]-Cyclopropylbenzylamine. These compounds were synthesized from cyclopropanecarbonitrile, highlighting a methodological approach in chemical synthesis.
  • Application in Multicomponent Reactions

    • The compound and its derivatives are used in multicomponent reactions, a critical aspect of modern organic and medicinal chemistry. For example, a study by Sydorenko et al. (2022) describes the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one using a one-pot interaction process. This synthesis is significant for designing potentially biologically active molecules.
  • Role in Medicinal Chemistry

    • N-(4-methoxybenzyl)cyclopropanamine derivatives play a role in medicinal chemistry. For instance, the asymmetric synthesis of key intermediates in the production of dextromethorphan, a widely used antitussive, involves the use of N-(4-methoxybenzyl)cyclopropanamine related compounds, as demonstrated by Wu et al. (2020).
  • Protective Group in Chemical Synthesis

    • The compound is used as a protective group in chemical syntheses. Bailey et al. (1999) used 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol, demonstrating the utility of this compound in the protection of functional groups in complex syntheses.
  • Development of Green Chemistry Processes

    • The compound is utilized in developing environmentally sustainable chemical processes. For example, Marsini et al. (2017) describe a green chemistry approach involving a continuous flow Curtius rearrangement using a p-methoxybenzyl (PMB) carbamate.
  • Application in Stereochemistry

    • The stereoselective synthesis involving N-(4-methoxybenzyl)cyclopropanamine derivatives highlights its importance in stereochemistry. Pérez-Faginas et al. (2007) discuss the diastereo- and enantioselective approach to synthesizing 1,3,4,4-tetrasubstituted beta-lactams using N-(p-methoxybenzyl)-N-(2-chloro)propionyl amino acid derivatives.

Safety And Hazards

“N-(4-methoxybenzyl)cyclopropanamine” is harmful by inhalation, in contact with skin, and if swallowed. It causes severe skin burns and eye damage . Safety precautions include not breathing dust/fume/gas/mist/vapours/spray, removing contaminated clothing immediately, and rinsing skin with water/shower .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-6-2-9(3-7-11)8-12-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRKRVOSGOVKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405985
Record name N-(4-methoxybenzyl)cyclopropanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)cyclopropanamine

CAS RN

70894-71-2
Record name N-(4-methoxybenzyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(4-methoxyphenyl)methyl]cyclopropanamine
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Synthesis routes and methods I

Procedure details

DMA (1.5 mL) was placed in a 1-dram vial with a teflon-lined septum cap, and the solvent was degassed by bubbling argon through it for 10 minutes. 1G (0.15 g, 0.42 mmol), N-(5-amino-2-methylphenyl)acetamide (0.104 g, 0.636 mmol), copper(I) iodide (0.040 g, 0.212 mmol), xantphos (0.049 g, 0.085 mmol), and Pd2(dba)3 (0.039 g, 0.042 mmol) were added in one portion, and the suspension was pump/purged three times with argon. The vessel was then heated to 125° C. for 45 min. and then cooled to room temperature. The solids were removed via filtration through CELITE®, washing with THF. The filtrate was then diluted with water and EtOAc. The layers were separated, and the aqueous phase extracted EtOAc (3×10 mL). The organics were combined, washed with water and brine, and dried over anhydrous sodium sulfate. Filtration and concentration afforded a tan solid, which was triturated in DCM and cooled to 0° C. The resulting precipitate was filtered and washed with cold DCM. The filtrate was dissolved in a small amount of DCM and purified by flash chromatography (SiO2, 0% EtOAc/DCM to 60% EtOAc/DCM, 24 g column, 30 mL/min, 20 min gradient, monitoring at 254 nm). The appropriate fractions were pooled and concentrated under reduced pressure. The material isolated from chromatography, and the solid were combined, suspended in DCM (3 mL) and treated with triethylsilane (0.68 mL, 4.24 mmol) and TFA (0.3 mL). After 30 minutes, the suspension was cooled in an ice bath and filtered. The solid was suspended in EtOAc (20 mL) and stirred with saturated aqueous sodium bicarbonate (15 mL). After 30 minutes, the solid was isolated via filtration, washed with water and EtOAc, and dried overnight in vacuo to afford Example 1 (0.154 g, 0.422 mmol, 100%) as a white solid. HPLC: Rt=3.496 min (YMC S5 ODS 4.6×50 mm, 10-90% aqueous methanol containing 0.2% H3PO4, 4 min gradient, monitored at 220 nm). MS (ES): m/z=362.0 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 9.24 (1H, s), 9.21 (1H, s), 8.10 (1H, s), 7.81 (1H, s), 7.64 (2H, s), 7.11 (1H, d, J=8.03 Hz), 6.25 (1H, s), 2.52-2.55 (1H, m), 2.15 (3H, s), 2.06 (3H, s), 0.75-0.82 (2H, m), 0.61-0.68 (2H, m).
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Synthesis routes and methods II

Procedure details

DMA (1.5 mL) was placed in a 1-dram vial with a teflon-lined septum cap, and the solvent was degassed by bubbling argon through it for 10 minutes. 1G (0.15 g, 0.42 mmol), N-(5-amino-2-methylphenyl)acetamide (0.104 g, 0.636 mmol), copper(I) iodide (0.040 g, 0.212 mmol), xantphos (0.049 g, 0.085 mmol), and Pd2(dba)3 (0.039 g, 0.042 mmol) were added in one portion, and the suspension was pump/purged three times with argon. The vessel was then heated to 125° C. for 45 min. and then cooled to room temperature. The solids were removed via filtration through CELITE®, washing with THF. The filtrate was then diluted with water and EtOAc. The layers were separated, and the aqueous phase extracted EtOAc (3×10 mL). The organics were combined, washed with water and brine, and dried over anhydrous sodium sulfate. Filtration and concentration afforded a tan solid, which was triturated in DCM and cooled to 0° C. The resulting precipitate was filtered and washed with cold DCM. The filtrate was dissolved in a small amount of DCM and purified by flash chromatography (SiO2, 0% EtOAc/DCM to 60% EtOAc/DCM, 24 g column, 30 mL/min, 20 min gradient, monitoring at 254 nm). The appropriate fractions were pooled and concentrated under reduced pressure. The material isolated from chromatography, and the solid were combined, suspended in DCM (3 mL) and treated with triethylsilane (0.68 mL, 4.24 mmol) and TFA (0.3 mL). After 30 minutes, the suspension was cooled in an ice bath and filtered. The solid was suspended in EtOAc (20 mL) and stirred with saturated aqueous sodium bicarbonate (15 mL). After 30 minutes, the solid was isolated via filtration, washed with water and EtOAc, and dried overnight in vacuo to afford Example 1 (0.154 g, 0.422 mmol, 100%) as a white solid. HPLC: Rt=3.496 min (YMC S5 ODS 4.6×50 mm, 10-90% aqueous methanol containing 0.2% H3PO4, 4 min gradient, monitored at 220 nm). MS (ES): m/z=362.0 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 9.24 (1H, s), 9.21 (1H, s), 8.10 (1H, s), 7.81 (1H, s), 7.64 (2H, s), 7.11 (1H, d, J=8.03 Hz), 6.25 (1H, s), 2.52-2.55 (1H, m), 2.15 (3H, s), 2.06 (3H, s), 0.75-0.82 (2H, m), 0.61-0.68 (2H, m).
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0.104 g
Type
reactant
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0.049 g
Type
reactant
Reaction Step Three
Quantity
0.04 g
Type
catalyst
Reaction Step Three
Quantity
0.039 g
Type
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0.68 mL
Type
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Reaction Step Four
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
Yield
100%

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